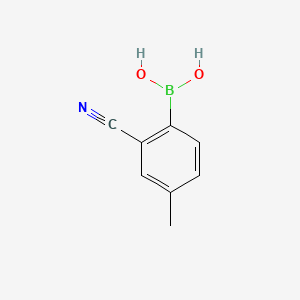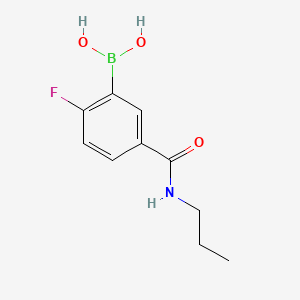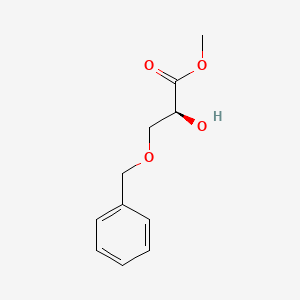
trans-1-Boc-4-fluoro-3-hydroxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Boc-4-fluoro-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H18FNO3 and a molecular weight of 219.26 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a fluoro and a hydroxyl group on the piperidine ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluoro group at the desired position on the piperidine ring.
Hydroxylation: Introduction of the hydroxyl group at the adjacent position.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro group can be reduced to form a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Serves as a building block for the synthesis of biologically active compounds .
Medicine:
- Investigated for potential therapeutic applications in drug discovery.
- Used in the synthesis of pharmaceutical compounds with potential medicinal properties .
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of trans-1-Boc-4-fluoro-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The Boc protecting group ensures selective reactions at the desired positions on the piperidine ring .
Comparaison Avec Des Composés Similaires
trans-1-Boc-3-fluoro-4-hydroxypiperidine: Similar structure but with different positions of the fluoro and hydroxyl groups.
(S)-1-Boc-3-hydroxypiperidine: Lacks the fluoro group, making it less reactive in certain reactions.
Uniqueness:
- The presence of both fluoro and hydroxyl groups on the piperidine ring imparts unique reactivity and binding properties.
- The Boc protecting group allows for selective reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670502 |
Source


|
| Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-82-7 |
Source


|
| Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester](/img/structure/B591562.png)









